molecular formula C13H11NO3 B14478461 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid CAS No. 67697-52-3

2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid

Cat. No.: B14478461
CAS No.: 67697-52-3
M. Wt: 229.23 g/mol
InChI Key: WGHDQZGQBSSVLK-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid typically involves the condensation of 1-methylpyrrole-2-carboxylic acid with a benzoic acid derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyrrole-2-carboxaldehydes.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid is unique due to the presence of both the pyrrole ring and the benzoic acid moiety, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.

Properties

CAS No.

67697-52-3

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(1-methylpyrrole-2-carbonyl)benzoic acid

InChI

InChI=1S/C13H11NO3/c1-14-8-4-7-11(14)12(15)9-5-2-3-6-10(9)13(16)17/h2-8H,1H3,(H,16,17)

InChI Key

WGHDQZGQBSSVLK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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